N~5~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated pyrazole ring, a trifluoromethyl group, and a thieno[2,3-c]pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1H-pyrazole ring through a cyclization reaction.
Attachment of the Phenyl Group: The brominated pyrazole is then reacted with a benzyl halide to attach the phenyl group.
Formation of the Thieno[2,3-c]pyrazole Core: The next step involves the formation of the thieno[2,3-c]pyrazole core through a cyclization reaction with appropriate sulfur-containing reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under controlled conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~5~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
Oxidation Products: Corresponding oxides and hydroxides.
Reduction Products: Reduced forms of the compound with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups in place of the bromine atom.
Scientific Research Applications
N~5~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N5-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in structure due to the presence of a halogenated aromatic ring.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
N~5~-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a brominated pyrazole ring, a trifluoromethyl group, and a thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-[(4-bromopyrazol-1-yl)methyl]phenyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF3N5OS/c1-26-17-13(15(25-26)18(20,21)22)6-14(29-17)16(28)24-12-4-2-3-10(5-12)8-27-9-11(19)7-23-27/h2-7,9H,8H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJCCPZRMJXIRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=CC(=C3)CN4C=C(C=N4)Br)C(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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